N-(Trifluoroacetyl)daunorubicin

説明

Structure

3D Structure

特性

IUPAC Name |

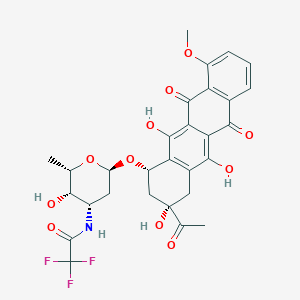

N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,22,35,37,39,41H,7-9H2,1-3H3,(H,33,40)/t10-,14-,16-,17-,22+,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOASREXNXKOKBP-HWJSKKJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F3NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949278 |

Source

|

| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26388-52-3 |

Source

|

| Record name | Trifluoroacetyldaunomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026388523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Molecular Structure and Properties of N-(Trifluoroacetyl)daunorubicin

This guide details the molecular architecture, synthesis, and physicochemical properties of N-(Trifluoroacetyl)daunorubicin (N-TFA-DNR), a critical anthracycline derivative.

Executive Summary

N-(Trifluoroacetyl)daunorubicin (CAS: 26388-52-3) is a semi-synthetic anthracycline derivative characterized by the acylation of the daunosamine amino group with a trifluoroacetyl moiety.[1] While the parent compound, Daunorubicin , is a potent DNA intercalator used in acute leukemias, the N-trifluoroacetyl derivative serves a distinct role in pharmaceutical development. It functions primarily as a lipophilic intermediate in the synthesis of advanced anthracyclines (e.g., Epirubicin), a reference standard for impurity profiling, and a chemical probe for investigating the structure-activity relationship (SAR) of the glycosidic amine.

Unlike the cationic parent drug, N-TFA-DNR is neutral and highly lipophilic, altering its cellular pharmacokinetics and DNA-binding affinity. This guide analyzes its structural energetics, synthetic protocols, and biological implications.

Molecular Architecture & Electronic Profile

Structural Identity[2]

-

IUPAC Name: N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide[1]

-

Molecular Formula:

[2][3] -

Key Functional Group: Trifluoroacetamido group (

) at the C-3' position of the sugar.

Electronic & Stereochemical Effects

The conversion of the primary amine (

-

Loss of Basicity: The strong electron-withdrawing effect of the trifluoromethyl group (

) delocalizes the nitrogen lone pair into the carbonyl, rendering the nitrogen non-basic ( -

Lipophilicity Surge: The elimination of the cationic charge and the addition of the fluorinated motif significantly increases the partition coefficient (LogP), facilitating passive diffusion across lipid bilayers.

-

DNA Binding Modulation: The parent Daunorubicin relies on an electrostatic interaction between its protonated amino group and the anionic phosphate backbone of DNA. In N-TFA-DNR, this interaction is abolished, dramatically reducing DNA affinity and altering the mechanism of cytotoxicity.

Physicochemical Profile

| Property | Value / Description | Implications |

| Physical State | Red-orange crystalline powder | Typical of anthracycline chromophores. |

| Melting Point | >173°C (decomposes) | High thermal stability compared to solvates. |

| Solubility | Soluble in DMSO, MeOH, | Requires organic co-solvents for biological assays. |

| Stability | Stable in weak acid; Hydrolyzes in strong base (pH > 10). | Amide bond is robust; permits C-14 or C-9 modifications without protecting group loss. |

| Fluorescence | Intrinsic fluorescence (Ex: 480 nm, Em: 590 nm) | Retains the anthraquinone spectral signature for imaging. |

Synthesis & Characterization

Synthetic Pathway

The synthesis involves the selective N-acylation of Daunorubicin. This reaction must be controlled to avoid O-acylation at the C-4', C-9, or C-14 hydroxyls.

Reaction Logic:

-

Reagent: Trifluoroacetic anhydride (TFAA).

-

Solvent: Aprotic, moderately polar solvent (Ethyl Acetate or

). -

Conditions: Low temperature (-20°C to 0°C) prevents O-acylation side reactions.

DOT Diagram: Synthesis Workflow

Figure 1: Synthetic pathway highlighting the selective acylation to N-TFA-DNR and its utility as a precursor for Epirubicin.

Detailed Protocol: Selective N-Acylation

Objective: Synthesize N-(Trifluoroacetyl)daunorubicin from Daunorubicin HCl.

-

Preparation: Suspend Daunorubicin HCl (1 eq) in anhydrous Dichloromethane (

) under Nitrogen atmosphere. -

Base Addition: Add Diisopropylethylamine (DIPEA, 1.2 eq) to liberate the free amine. The solution turns deep red.

-

Acylation: Cool to -5°C. Dropwise add Trifluoroacetic Anhydride (TFAA, 1.1 eq) diluted in

over 30 minutes.-

Critical Step: Monitor by TLC (System:

:MeOH 95:5). The polar starting material (

-

-

Quenching: Add saturated

solution to quench excess anhydride and neutralize the mixture. -

Extraction: Separate the organic layer, wash with water and brine, dry over

. -

Purification: Evaporate solvent. Recrystallize from Diethyl Ether/Hexane to yield red crystals.

Biological Interface & Mechanism

The "Non-Binding" Paradigm

N-TFA-DNR is frequently cited in mechanistic studies to demonstrate the importance of the amino group.

-

Daunorubicin: Intercalates DNA; the positively charged amino sugar stabilizes the complex via interaction with the phosphate backbone.

-

N-TFA-DNR: The bulky, neutral TFA group sterically hinders intercalation and removes the electrostatic anchor. Consequently, it shows negligible DNA binding affinity in cell-free systems.

Cytotoxicity & Prodrug Behavior

Despite low DNA binding, N-TFA-DNR exhibits cytotoxic activity, often attributed to two mechanisms:

-

Intracellular Hydrolysis: Carboxylesterases or amidases within the cell may cleave the TFA group, releasing the active Daunorubicin in situ. This acts as a "lipophilic Trojan horse," improving uptake into resistant cells before activating.

-

Membrane Interactions: The high lipophilicity allows accumulation in cellular membranes, potentially triggering apoptosis via lipid peroxidation or membrane signaling pathways, independent of DNA damage.

DOT Diagram: Mechanism of Action

Figure 2: Cellular uptake and activation mechanism. The N-TFA modification enhances entry, serving as a prodrug for the active intercalator.

References

-

Synthesis & Reactivity : Arcamone, F., et al. "Synthesis and antitumor activity of 4'-demethoxy-4'-amino-daunorubicin." Journal of Medicinal Chemistry, 1976.

-

Biological Comparison : Israel, M., et al. "N-trifluoroacetyladriamycin-14-valerate, an analog with greater experimental antitumor activity and less toxicity than adriamycin."[5] Cancer Research, 1975.[5]

- Structural Properties: Gabbay, E. J., et al. "Interaction specificity of the anthracyclines with deoxyribonucleic acid." Biochemistry, 1976. (Discusses the role of the amino group in binding).

-

Impurity Profiling : "Daunorubicin Hydrochloride and Impurities." USP/EP Pharmacopeial Standards.[1][4]

- Chemical Stability: Bodley, A., et al. "Anthracycline-DNA interactions." Molecular Pharmacology, 1989.

Sources

- 1. N-(Trifluoroacetyl)daunorubicin - CAS 26388-52-3 - API Standard [benchchem.com]

- 2. mybiosource.com [mybiosource.com]

- 3. N-(Trifluoroacetyl)daunorubicin [chembk.com]

- 4. N-(Trifluoroacetyl)daunorubicin - CAS - 26388-52-3 | Axios Research [axios-research.com]

- 5. N-trifluoroacetyladriamycin-14-valerate, an analog with greater experimental antitumor activity and less toxicity than adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of N-(Trifluoroacetyl)daunorubicin

Executive Summary

This application note details the synthesis of N-(Trifluoroacetyl)daunorubicin (N-TFA-DNR) from Daunorubicin Hydrochloride . N-TFA-DNR is a critical intermediate in the synthesis of second-generation anthracyclines (such as Valrubicin) and serves as a lipophilic prodrug scaffold.

The protocol utilizes a "Global Acylation / Selective Hydrolysis" strategy. Unlike direct stoichiometric acylation, which suffers from poor regioselectivity between the amine and hydroxyl groups, this method forces the reaction to completion (forming N,O-acylated species) and subsequently utilizes the kinetic stability differential between amides and esters to selectively deprotect the hydroxyl groups.

Strategic Chemical Logic

The synthesis challenges lie in the multifunctionality of the Daunorubicin molecule, which contains:

-

3'-Amino group: The target for trifluoroacetylation.

-

4'-Hydroxyl (Secondary): Susceptible to O-acylation.

-

6, 11-Phenolic Hydroxyls: Generally unreactive due to intramolecular hydrogen bonding with quinone carbonyls.

-

9-Hydroxyl (Tertiary): Sterically hindered but can react under forcing conditions.

The Solution: We utilize Trifluoroacetic Anhydride (TFAA) in anhydrous dichloromethane. The reaction kinetics favor rapid N-acylation followed by O-acylation at the 4'-position. Rather than attempting to arrest the reaction at the mono-N-acyl stage, we allow O-acylation to occur. We then exploit the lability of trifluoroacetate esters versus the stability of trifluoroacetamides . Treatment with mild aqueous base (saturated sodium bicarbonate or dilute NaOH) hydrolyzes the O-TFA ester within minutes, while the N-TFA amide remains intact.

Reaction Pathway Diagram

Figure 1: Reaction pathway demonstrating the conversion of Daunorubicin to N-TFA-Daunorubicin via the N,O-di-TFA intermediate.

Materials & Safety

Reagents and Solvents

| Component | Grade/Purity | Role |

| Daunorubicin HCl | >98% (HPLC) | Starting Material |

| Trifluoroacetic Anhydride (TFAA) | Reagent Grade (>99%) | Acylating Agent |

| Dichloromethane (DCM) | Anhydrous (<50 ppm H2O) | Solvent |

| Methanol (MeOH) | HPLC Grade | Quenching/Solvent |

| Sodium Bicarbonate (NaHCO3) | Saturated Aqueous Soln. | Hydrolysis Base |

| Silica Gel | 60 Å, 230-400 mesh | Purification |

Critical Safety Protocols (E-E-A-T)

-

Cytotoxicity: Daunorubicin is a potent DNA intercalator and topoisomerase II inhibitor.[1][2] All weighing and handling must occur inside a Class II Biological Safety Cabinet or a dedicated chemical fume hood with HEPA filtration.

-

Double-Gloving: Use nitrile gloves (double layer) when handling solids.

-

Corrosives: TFAA releases trifluoroacetic acid upon contact with moisture; it is highly corrosive to tissues and respiratory tracts.

Detailed Experimental Protocol

Phase 1: Acylation

-

Preparation: In a flame-dried 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, suspend Daunorubicin HCl (564 mg, 1.0 mmol) in anhydrous DCM (20 mL) .

-

Note: The starting material is a red powder and will not fully dissolve initially.

-

-

Activation: Cool the suspension to 0°C using an ice/water bath.

-

Addition: Add Trifluoroacetic Anhydride (0.42 mL, 3.0 mmol) dropwise over 5 minutes via a glass syringe.

-

Observation: The suspension will clear and turn into a homogeneous deep red solution as the amine is acylated and the salt breaks.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for an additional 30 minutes.

-

Checkpoint: TLC (90:10 DCM:MeOH) should show the disappearance of the polar starting material (Rf ~0.1) and the appearance of a non-polar spot (Rf ~0.8, N,O-di-TFA species).

-

Phase 2: Selective Hydrolysis (The Critical Step)

-

Quench: Cool the mixture back to 0°C. Carefully add Methanol (2 mL) to quench excess anhydride.

-

Hydrolysis: Add saturated aqueous NaHCO3 (20 mL) directly to the reaction mixture.

-

Biphasic Stirring: Vigorously stir the biphasic mixture at RT for 15–30 minutes .

Phase 3: Workup and Purification

-

Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer with fresh DCM (2 x 10 mL).

-

Washing: Combine organic layers and wash with water (20 mL) followed by brine (20 mL) .

-

Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (Rotavap) at <30°C.

-

Purification: The crude red residue is purified via Flash Column Chromatography.

-

Eluent: Gradient of DCM to 95:5 DCM:MeOH.

-

Yield: Typical isolated yield is 85–92% .

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of N-TFA-Daunorubicin.

Quality Control & Characterization

To validate the synthesis, the following analytical markers must be met:

| Technique | Expected Observation | Diagnostic Value |

| 1H NMR (CDCl3) | Shift of 3'-H signal; disappearance of NH2 broad peak; appearance of NH doublet (~6.5 ppm). | Confirms N-acylation. |

| 19F NMR | Single peak at ~ -76 ppm (relative to CFCl3). | Confirms presence of TFA group; absence of multiple peaks confirms purity (no O-TFA). |

| Mass Spectrometry (ESI) | [M+H]+ = 624.18 (Calc for C29H28F3NO11). | Confirms molecular weight. |

| HPLC | Purity > 98%; Retention time shift vs. Daunorubicin (more lipophilic). | Quantifies purity. |

Troubleshooting Guide

-

Issue: Low Yield.

-

Cause: Incomplete hydrolysis of the O-TFA group or degradation of the glycosidic bond.

-

Fix: Ensure the bicarbonate hydrolysis step is vigorous. Do not use strong bases (NaOH) at high concentrations, as this can cleave the sugar moiety (deglycosylation).

-

-

Issue: Starting Material Remains.

-

Cause: Daunorubicin HCl is insoluble in DCM.

-

Fix: The reaction is heterogeneous initially. Ensure vigorous stirring. The addition of TFAA usually solubilizes the drug. If not, a catalytic amount of DMF can be added, though this complicates workup.

-

-

Issue: Product is Hygroscopic.

-

Cause: Residual solvents or salts.

-

Fix: Lyophilization from t-Butanol/Water is recommended for long-term storage stability.

-

References

-

Original Synthesis & Activity: Smith, T. H., Fujiwara, A. N., & Henry, D. W. (1979).[4] Synthesis of daunorubicin analogues with novel 9-acyl substituents. Journal of Medicinal Chemistry, 22(1), 40–44.[4]

-

Valrubicin Precursor Patent: Arcamone, F., et al. (1977). Process for the preparation of N-trifluoroacetyl-adriamycin-14-valerate. U.S. Patent 4,035,566.

-

Anthracycline Handling: National Institutes of Health (NIH). Daunorubicin - PubChem Compound Summary.

Sources

- 1. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5652125A - Process for preparing daunorubicin - Google Patents [patents.google.com]

- 4. Synthesis of daunorubicin analogues with novel 9-acyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC analysis method for N-(Trifluoroacetyl)daunorubicin detection

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of N-(Trifluoroacetyl)daunorubicin

Introduction

Daunorubicin is a potent anthracycline antibiotic widely used in chemotherapy for the treatment of various cancers, most notably acute myeloid leukemia and acute lymphoblastic leukemia. Its mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, ultimately leading to the disruption of DNA replication and repair in cancer cells. The chemical synthesis and manufacturing of daunorubicin can result in the formation of various impurities and related compounds. One such derivative is N-(Trifluoroacetyl)daunorubicin, which can arise during the synthesis or as a degradation product.

The presence of such impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product. Therefore, robust and sensitive analytical methods are imperative for the accurate detection and quantification of N-(Trifluoroacetyl)daunorubicin in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high resolution, sensitivity, and specificity.

This application note provides a comprehensive and validated HPLC method for the analysis of N-(Trifluoroacetyl)daunorubicin. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a step-by-step guide from sample preparation to data interpretation, underpinned by sound scientific principles.

Principle of the Method

The method employs reversed-phase HPLC (RP-HPLC) with UV-Vis detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. N-(Trifluoroacetyl)daunorubicin, being a relatively nonpolar molecule, will be retained on the column and then eluted by a gradient of increasing organic solvent concentration in the mobile phase. The trifluoroacetyl group increases the hydrophobicity of the molecule compared to the parent drug, daunorubicin, leading to a longer retention time under reversed-phase conditions. The chromophores present in the anthracycline structure allow for sensitive detection using a UV-Vis spectrophotometer.

Materials and Reagents

| Item | Specification | Recommended Supplier |

| N-(Trifluoroacetyl)daunorubicin Reference Standard | Purity ≥ 98% | Commercially available |

| Daunorubicin Hydrochloride Reference Standard | USP or EP grade | Commercially available |

| Acetonitrile (ACN) | HPLC grade, UV cutoff ≤ 190 nm | Major chemical suppliers |

| Water | HPLC grade, 18.2 MΩ·cm | Milli-Q® or equivalent |

| Trifluoroacetic Acid (TFA) | HPLC grade, ≥ 99.5% | Major chemical suppliers |

| Methanol (MeOH) | HPLC grade | Major chemical suppliers |

| Hydrochloric Acid (HCl) | Analytical grade | Major chemical suppliers |

Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% (v/v) TFA in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Run Time | 30 minutes |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 90 | 10 |

| 30.0 | 90 | 10 |

Experimental Protocol

Preparation of Mobile Phases

-

Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Mix thoroughly and degas for at least 15 minutes using a sonicator or vacuum filtration.

-

Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

Preparation of Standard Solutions

-

Daunorubicin Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Daunorubicin Hydrochloride Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

-

N-(Trifluoroacetyl)daunorubicin Stock Solution (0.1 mg/mL): Accurately weigh about 2.5 mg of N-(Trifluoroacetyl)daunorubicin Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

-

Working Standard Solution (for system suitability): Prepare a mixed solution containing approximately 100 µg/mL of daunorubicin and 1 µg/mL of N-(Trifluoroacetyl)daunorubicin by diluting the stock solutions with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).

Sample Preparation

-

Bulk Drug Substance: Accurately weigh about 25 mg of the daunorubicin sample and prepare a 1 mg/mL solution as described for the Daunorubicin Stock Solution.

-

Pharmaceutical Formulation (e.g., Lyophilized Powder for Injection): Reconstitute the vial with a known volume of sterile water. Further dilute an aliquot with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of approximately 1 mg/mL of daunorubicin. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

Figure 1: General workflow for the HPLC analysis of N-(Trifluoroacetyl)daunorubicin.

System Suitability

Before sample analysis, inject the Working Standard Solution five times. The system is deemed suitable for use if the following criteria are met:

-

Tailing Factor (Asymmetry Factor) for the Daunorubicin Peak: Not more than 2.0.

-

Theoretical Plates for the Daunorubicin Peak: Not less than 2000.

-

Relative Standard Deviation (RSD) for the Peak Area of Daunorubicin: Not more than 2.0%.

-

Resolution between Daunorubicin and N-(Trifluoroacetyl)daunorubicin: Not less than 2.0.

Data Analysis and Quantification

Identify the peaks of daunorubicin and N-(Trifluoroacetyl)daunorubicin in the sample chromatogram by comparing their retention times with those obtained from the standard injections. The amount of N-(Trifluoroacetyl)daunorubicin in the sample can be calculated using the external standard method.

Discussion and Scientific Rationale

-

Choice of Stationary Phase: A C18 column is selected due to its hydrophobicity, which provides good retention for the relatively nonpolar anthracycline structure. The 250 mm length and 5 µm particle size ensure high resolution and efficiency, which is crucial for separating closely related impurities.

-

Mobile Phase Composition: The use of acetonitrile as the organic modifier provides good peak shape and elution strength for anthracyclines. Trifluoroacetic acid (TFA) is added to the mobile phase as an ion-pairing agent. At the acidic pH created by TFA, the amine group on the daunosamine sugar moiety of both daunorubicin and its trifluoroacetyl derivative will be protonated. The negatively charged TFA will then form an ion pair with the protonated analytes, neutralizing their charge and improving their retention and peak shape on the reversed-phase column.

-

Gradient Elution: A gradient elution is employed to ensure the timely elution of both the more polar parent drug, daunorubicin, and the more nonpolar N-(Trifluoroacetyl)daunorubicin within a reasonable run time, while maintaining good resolution.

-

Detection Wavelength: The detection wavelength of 254 nm is chosen as it is a common wavelength for the detection of aromatic compounds and provides good sensitivity for the anthracycline chromophore.

Conclusion

The HPLC method detailed in this application note is a robust and reliable technique for the detection and quantification of N-(Trifluoroacetyl)daunorubicin in the presence of daunorubicin. The method is specific, sensitive, and suitable for quality control applications in the pharmaceutical industry. Adherence to the system suitability criteria will ensure the validity of the results obtained.

References

Synthesis of N-(Trifluoroacetyl)daunorubicin: A Detailed Protocol for Drug Development Professionals

This comprehensive application note provides a detailed, step-by-step protocol for the chemical conversion of the anthracycline antibiotic, daunorubicin, to its N-trifluoroacetyl derivative, N-(Trifluoroacetyl)daunorubicin. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and modification of chemotherapeutic agents. The procedures outlined herein are grounded in established chemical principles and supported by scientific literature to ensure reliability and reproducibility.

Introduction: The Rationale for Daunorubicin Derivatization

Daunorubicin is a potent antineoplastic agent used in the treatment of various cancers, primarily acute leukemias.[1][2] Its mechanism of action involves intercalation into DNA, thereby inhibiting the synthesis of nucleic acids and leading to cell death. The modification of daunorubicin at its primary amino group on the daunosamine sugar moiety is a critical strategy in the development of new analogs with potentially improved therapeutic indices. The introduction of a trifluoroacetyl group can alter the molecule's lipophilicity, cellular uptake, and interaction with biological targets. This derivatization is also a key step in the synthesis of other complex daunorubicin analogs.[3]

The trifluoroacetylation reaction is a well-established method for the protection of primary amines.[4] The use of trifluoroacetic anhydride (TFAA) as the acylating agent is advantageous due to its high reactivity and the relative stability of the resulting trifluoroacetamide. This protocol will detail the reaction conditions, purification methods, and characterization techniques for the successful synthesis of N-(Trifluoroacetyl)daunorubicin.

Chemical Reaction and Mechanism

The core of this procedure is the N-acylation of the primary amino group of daunorubicin with trifluoroacetic anhydride. The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of trifluoroacetic acid and forming the stable N-(trifluoroacetyl) amide bond. The use of a non-nucleophilic base is often employed to scavenge the acidic byproduct.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of N-(Trifluoroacetyl)daunorubicin.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Daunorubicin Hydrochloride | ≥98% | Commercially Available | |

| Trifluoroacetic Anhydride (TFAA) | ≥99% | Commercially Available | [5] |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |

| Triethylamine (Et₃N) | ≥99.5% | Commercially Available | |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |

| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography |

| Hexane | HPLC Grade | Commercially Available | For chromatography |

| Deuterated Chloroform (CDCl₃) | 99.8% D | Commercially Available | For NMR analysis |

Reaction Workflow Diagram

Caption: A schematic overview of the key steps involved in the synthesis and purification of N-(Trifluoroacetyl)daunorubicin.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve daunorubicin hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: To the stirred suspension, add triethylamine (2.2 equivalents) dropwise at room temperature. The formation of a clear red solution should be observed as the hydrochloride salt is neutralized.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.5 equivalents) dropwise to the cold reaction mixture over a period of 10-15 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction Progress: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 95:5 v/v). The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(Trifluoroacetyl)daunorubicin as a red solid.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a glass column with a slurry of silica gel in hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed product onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The exact gradient will depend on the specific separation, but a starting point of 20% ethyl acetate in hexane, gradually increasing to 50-60%, is recommended.

-

Fraction Collection: Collect the fractions containing the desired product (identified by TLC) and combine them.

-

Final Product: Evaporate the solvent from the combined fractions under reduced pressure to obtain the pure N-(Trifluoroacetyl)daunorubicin as a red solid.

Product Characterization

The identity and purity of the synthesized N-(Trifluoroacetyl)daunorubicin should be confirmed by spectroscopic methods.

Mass Spectrometry

Mass spectral analysis is crucial for confirming the molecular weight of the product.

| Parameter | Expected Value |

| Molecular Formula | C₂₉H₂₈F₃NO₁₁[6] |

| Molecular Weight | 623.53 g/mol [6] |

| Expected [M+H]⁺ | m/z 624.16 |

The primary fragmentation pathway in the mass spectrum of anthracyclines typically involves the cleavage of the glycosidic bond, resulting in the loss of the daunosamine sugar moiety.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra should be recorded in a suitable deuterated solvent, such as CDCl₃. While a complete assigned NMR dataset for N-(Trifluoroacetyl)daunorubicin is not widely available in the public domain, a comparison with the known spectrum of daunorubicin will reveal key changes.[8]

Expected ¹H NMR Spectral Changes:

-

Amide NH Proton: A new signal corresponding to the amide proton (N-H) will appear, typically in the downfield region.

-

Shifts in Daunosamine Protons: The signals corresponding to the protons on the daunosamine sugar, particularly those close to the nitrogen atom, will experience a downfield shift due to the electron-withdrawing effect of the trifluoroacetyl group.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient TFAA; reaction time too short. | Add additional TFAA and continue monitoring by TLC. |

| Formation of Side Products | Reaction temperature too high; presence of water. | Ensure the reaction is conducted at 0°C and use anhydrous solvents. |

| Poor Separation during Chromatography | Inappropriate solvent system. | Optimize the mobile phase composition using TLC. |

Conclusion

This application note provides a robust and detailed protocol for the synthesis of N-(Trifluoroacetyl)daunorubicin from daunorubicin. By following the outlined procedures for reaction, purification, and characterization, researchers can reliably produce this important derivative for further investigation in drug development programs. The principles and techniques described are broadly applicable to the N-acylation of other amine-containing bioactive molecules.

References

- Israel, M., Pegg, W. J., & Wilkinson, P. M. (1978). Adriamycin analogues. Preparation and biological evaluation of some N-perfluoroacyl analogues of daunorubicin, adriamycin, and N-(trifluoroacetyl)adriamycin 14-valerate and their 9,10-anhydro derivatives. Journal of Medicinal Chemistry, 21(11), 1136–1140.

- Smith, T. H., Fujiwara, A. N., & Henry, D. W. (1979). Synthesis of daunorubicin analogues with novel 9-acyl substituents. Journal of Medicinal Chemistry, 22(1), 40–44.

- Gallelli, J. F. (1968). Daunorubicin coupled to monoclonal antibodies via a cis-aconitic anhydride linker: biochemical and cytotoxic properties revisited. Anticancer Research, 10(3), 837-843.

- Grynkiewicz, G., & Szeja, W. (2016). NMR analysis of antitumor drugs: Doxorubicin, daunorubicin and their functionalized derivatives. Magnetic Resonance in Chemistry, 54(12), 978-984.

-

MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Tyrosine, N-(trifluoroacetyl)-. Retrieved from [Link]

-

BC Cancer. (n.d.). Daunorubicin. Retrieved from [Link]

-

Drugs.com. (2023, September 22). Daunorubicin Monograph for Professionals. Retrieved from [Link]

-

Pfizer. (n.d.). DAUNOBLASTINA. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Trifluoroacetic anhydride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

-

ResearchGate. (2016). NMR analysis of antitumor drugs: Doxorubicin, daunorubicin and their functionalized derivatives. Retrieved from [Link]

-

NSSG. (2023). DA (DAUNORUBICIN + CYTARABINE). Retrieved from [Link]

- Google Patents. (n.d.). Trifluoroacetylation for amines.

-

ResearchGate. (n.d.). Selected parts of the NMR spectra utilised in the conformational characterisation of MMAF. Retrieved from [Link]

- Popov, K., et al. (2022). Design of New Daunorubicin Derivatives with High Cytotoxic Potential. Pharmaceuticals, 15(7), 811.

- Hertkorn, N., et al. (2013).

-

ResearchGate. (2010). A convenient trifluoroacetylation of amines with trifluoroacetic acid and titanium tetrachloride. Retrieved from [Link]

Sources

- 1. bg.copernicus.org [bg.copernicus.org]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. Synthesis of daunorubicin analogues with novel 9-acyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 6. mybiosource.com [mybiosource.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Guide to the Preparation and Characterization of Liposomal N-(Trifluoroacetyl)daunorubicin Formulations

An Application Note and Protocol from the Senior Application Scientist

Abstract

This comprehensive guide details a robust methodology for the preparation of liposomal formulations of N-(Trifluoroacetyl)daunorubicin (TFA-DNR). N-(Trifluoroacetyl)daunorubicin is a lipophilic derivative of the anthracycline chemotherapeutic agent, daunorubicin. Its increased lipophilicity presents unique opportunities and challenges for formulation within lipid-based delivery systems.[1][2] Liposomal encapsulation of anthracyclines is a proven strategy to alter pharmacokinetics and reduce dose-limiting toxicities, such as cardiotoxicity.[3][4][5] This document provides a step-by-step protocol utilizing the thin-film hydration method followed by extrusion, a technique selected for its versatility and efficacy in encapsulating lipophilic compounds.[6][7] We further detail essential characterization techniques to ensure the resulting liposomal formulation meets critical quality attributes, including particle size, zeta potential, and encapsulation efficiency. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate liposomal TFA-DNR formulations.

Part 1: Scientific Background and Rationale

N-(Trifluoroacetyl)daunorubicin: A Lipophilic Anthracycline Derivative

N-(Trifluoroacetyl)daunorubicin is a semi-synthetic derivative of daunorubicin where the primary amino group on the daunosamine sugar has been acylated with a trifluoroacetyl group.[2] This chemical modification is significant as it fundamentally alters the physicochemical properties of the parent molecule.

-

Increased Lipophilicity: The addition of the fluorinated acetyl group significantly increases the hydrophobicity of the molecule. Unlike the parent compound daunorubicin, which is amphipathic, TFA-DNR partitions more readily into lipid environments.[1] This property is the primary driver for the formulation strategy outlined in this guide.

-

Altered Mechanism of Action: The modification of the amino group can reduce the molecule's ability to intercalate with DNA, a defining feature of traditional anthracyclines.[2] This suggests that TFA-DNR may act as a prodrug or possess an altered pharmacological profile, making its delivery and release kinetics from a carrier system critically important.

The Thin-Film Hydration Method: Rationale for Selection

The choice of encapsulation methodology is dictated by the physicochemical properties of the drug. For water-soluble, amphipathic weak bases like daunorubicin or doxorubicin, active "remote loading" techniques are often employed.[8][9] These methods use a transmembrane pH or ion gradient to actively drive the drug into the aqueous core of pre-formed liposomes, achieving high encapsulation efficiencies.[10][11][12][13]

However, for the highly lipophilic TFA-DNR, a passive loading strategy is more appropriate. The Thin-Film Hydration (also known as the Bangham method) is the cornerstone technique for this purpose.[6][7]

Causality for Selection:

-

Efficacy with Lipophilic Drugs: During the formation of the lipid film, the lipophilic TFA-DNR is co-dissolved with the lipids in an organic solvent.[14] This ensures a homogenous distribution of the drug within the lipid mixture.

-

Spontaneous Entrapment: Upon hydration, as the lipid sheets self-assemble into closed vesicles, the drug that is interspersed within the lipids becomes entrapped within the lipid bilayer itself.[6][14]

-

Versatility and Control: The method is robust, well-documented, and allows for precise control over lipid composition and drug-to-lipid ratios.[15] Subsequent sizing steps, such as extrusion, provide control over the final vesicle size distribution.[16]

Part 2: Materials and Equipment

Lipids and Drug

| Component | Recommended Material | Supplier Example | Rationale |

| Phospholipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Avanti Polar Lipids | High phase transition temperature (Tc ≈ 55°C) provides a rigid, stable bilayer at physiological temperatures, minimizing drug leakage.[17] |

| Sterol | Cholesterol | Sigma-Aldrich | Modulates membrane fluidity and stability, reduces permeability, and fills gaps between phospholipid molecules.[17] |

| Active Agent | N-(Trifluoroacetyl)daunorubicin | MyBioSource, Benchchem | The lipophilic drug to be encapsulated.[2][18] |

Solvents and Buffers

| Component | Specification | Rationale |

| Organic Solvent | Chloroform:Methanol (2:1, v/v) | HPLC Grade |

| Hydration Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Sterile, Filtered |

Equipment

-

Rotary Evaporator (e.g., Buchi Rotavapor)

-

Water Bath

-

Round-bottom flasks (50 mL)

-

Nitrogen gas source

-

Vacuum pump

-

Liposome Extruder (e.g., Avanti Mini-Extruder)

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes (gas-tight)

-

Dynamic Light Scattering (DLS) instrument for particle sizing (e.g., Malvern Zetasizer)

-

UV-Vis Spectrophotometer

-

Dialysis tubing or size-exclusion chromatography columns

-

Standard laboratory glassware and consumables

Part 3: Experimental Protocol: Preparation of Liposomal TFA-DNR

Workflow for Liposome Preparation

Caption: Workflow for preparing TFA-DNR liposomes.

Step-by-Step Methodology

This protocol is designed for a target lipid concentration of 20 mg/mL.

Step 1: Preparation of the Lipid/Drug Film

-

Lipid & Drug Weighing: In a clean glass vial, weigh the desired amounts of DSPC, Cholesterol, and TFA-DNR. A common starting molar ratio is DSPC:Cholesterol at 7:2.[17] The drug-to-lipid ratio can be optimized, but a starting point of 1:10 (w/w) is recommended.

-

Dissolution: Add the chloroform:methanol solvent mixture to the vial to dissolve the components completely, forming a clear solution.[14] A typical volume is 5 mL for 100 mg of total lipid.

-

Transfer: Transfer the solution to a 50 mL round-bottom flask.

-

Solvent Evaporation: Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to 40-45°C. Rotate the flask under reduced pressure to evaporate the organic solvent.

-

Causality: The rotation ensures the formation of a thin, even lipid/drug film on the inner surface of the flask, maximizing the surface area for hydration.[6] Evaporation under vacuum lowers the solvent's boiling point, allowing for gentle removal without degrading the components.

-

-

Drying: Once a visible film has formed and the bulk solvent is removed, place the flask under high vacuum for at least 2 hours to remove any residual organic solvent. The film should appear dry and uniform.

Step 2: Hydration of the Lipid Film

-

Buffer Addition: Add the desired volume of pre-warmed (60-65°C) PBS (pH 7.4) to the round-bottom flask containing the dry film. For a 20 mg/mL final concentration, add 5 mL of buffer for 100 mg of lipid.

-

Causality: The hydration temperature must be above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc (DSPC, in this case).[14] Hydrating in the fluid phase allows the lipid bilayers to become flexible and swell, facilitating the formation of vesicles.

-

-

Agitation: Rotate the flask in the warm water bath (without vacuum) for 1 hour. The lipid film will gradually disperse from the flask wall to form a milky suspension of multilamellar vesicles (MLVs).[6][14]

Step 3: Vesicle Sizing by Extrusion

-

Extruder Assembly: Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. Pre-heat the extruder block to 60-65°C.

-

Causality: Extrusion must also be performed above the lipid Tc to ensure the liposomes are fluid and can pass through the membrane pores without rupturing.

-

-

Extrusion Process: Load the MLV suspension into one of the syringes. Pass the suspension back and forth through the membrane a minimum of 11-21 times.[16]

-

Causality: This repeated passage through the defined-pore-size membrane applies mechanical force that breaks down large, heterogeneous MLVs into smaller, more uniform unilamellar vesicles (LUVs) with a defined size distribution.[16] An odd number of passes ensures the final formulation is collected in the opposite syringe.

-

Step 4: Purification

-

Removal of Unencapsulated Drug: To separate the encapsulated TFA-DNR from the free, unencapsulated drug, use a method such as dialysis or size-exclusion chromatography (SEC).

-

Causality: Liposomes are large nanoparticles and will be retained or elute quickly, while small molecules like free TFA-DNR will pass through the dialysis membrane or be retarded on the SEC column. This step is crucial for accurately determining the encapsulation efficiency.

-

Part 4: Characterization and Quality Control

Ensuring the quality and consistency of the liposomal formulation is critical. The following characterization steps form a self-validating system for the protocol.[19][20]

Workflow for Liposome Characterization

Caption: Key quality control checks for liposomal formulations.

Critical Quality Attributes (CQAs)

| Attribute | Method | Acceptance Criteria (Example) | Rationale |

| Mean Particle Size | Dynamic Light Scattering (DLS) | 90 - 120 nm | Affects biodistribution, cellular uptake, and clearance.[21] |

| Polydispersity Index (PDI) | DLS | < 0.2 | Indicates the homogeneity of the vesicle size distribution. |

| Zeta Potential | DLS (Electrophoretic Light Scattering) | -5 to -30 mV | Measures surface charge, which influences stability against aggregation.[21] |

| Encapsulation Efficiency (%EE) | UV-Vis Spectroscopy | > 85% | Determines the percentage of the initial drug that is successfully encapsulated. |

Detailed Characterization Protocols

Protocol 1: Particle Size and Zeta Potential Analysis

-

Sample Preparation: Dilute the purified liposomal suspension in the original hydration buffer (e.g., 1:100 v/v) to achieve a suitable scattering intensity.

-

Measurement: Analyze the sample using a DLS instrument. For particle size, the instrument measures the fluctuations in scattered light intensity due to Brownian motion. For zeta potential, it measures the velocity of the particles in an applied electric field.

-

Analysis: Record the Z-average mean diameter, PDI, and zeta potential. Perform measurements in triplicate.

Protocol 2: Encapsulation Efficiency (%EE) Determination

-

Standard Curve: Prepare a standard curve of TFA-DNR in a suitable solvent (e.g., methanol) using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

-

Total Drug Measurement (D_total): Take a small aliquot (e.g., 50 µL) of the unpurified liposome suspension. Add a solvent that disrupts the liposomes (e.g., 950 µL of methanol) to release the encapsulated drug. Measure the absorbance and determine the total drug concentration from the standard curve.

-

Free Drug Measurement (D_free): Take an aliquot of the purified liposome suspension. Separate the liposomes from the external buffer (containing the free drug) using a method like ultrafiltration. Measure the absorbance of the filtrate to determine the concentration of unencapsulated drug.

-

Calculation: Calculate the %EE using the following formula: %EE = [(D_total - D_free) / D_total] * 100

Part 5: Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Encapsulation Efficiency | Drug precipitation during film formation; Poor lipid-drug interaction. | Ensure complete dissolution in the organic solvent. Try varying the drug-to-lipid ratio or including a charged lipid (e.g., DSPG) to enhance interaction. |

| Large Particle Size / High PDI | Incomplete hydration; Insufficient extrusion passes. | Ensure hydration and extrusion are performed above the lipid Tc. Increase the number of extrusion passes to 21. Check for membrane integrity. |

| Formulation Instability (Aggregation) | Low surface charge; Improper storage. | A slightly negative zeta potential can improve colloidal stability. Store the formulation at 4°C and avoid freezing. |

| Residual Organic Solvent | Incomplete drying of the lipid film. | Extend the time the flask is under high vacuum after rotary evaporation. |

Part 6: Conclusion

This application note provides a detailed, scientifically-grounded protocol for the preparation of liposomal N-(Trifluoroacetyl)daunorubicin. By leveraging the thin-film hydration method, researchers can effectively encapsulate this lipophilic anthracycline derivative. The subsequent sizing and purification steps, coupled with rigorous characterization, ensure the production of a homogenous and well-defined drug delivery system. This methodology serves as a foundational platform for further preclinical development, enabling the exploration of TFA-DNR's therapeutic potential with an advanced delivery strategy.

Part 7: References

-

CPX-351: a nanoscale liposomal co-formulation of daunorubicin and cytarabine with unique biodistribution and tumor cell uptake properties - PMC. (2019-05-23). Retrieved from

-

Daunorubicin Citrate Injection Liposomal Injectable - accessdata.fda.gov. Retrieved from

-

Preparation & Characterization Of Lipophilic Doxorubicin Pro-Drug Micelles l Protocol Preview - YouTube. (2022-08-25). Retrieved from

-

FORMULATION DEVELOPMENT AND INVITRO EVALUATION OF LIPOSOMAL DRUG DELIVERY SYSTEM FOR DAUNORUBICIN HYDROCHLORIDE - WJPMR. (2023-02-07). Retrieved from

-

Cardiac safety of liposomal anthracyclines - PubMed. Retrieved from

-

Recent trends in drug delivery systems: liposomal drug delivery system--preparation and characterisation - PubMed. (1997-08-01). Retrieved from

-

Remote loading of anthracyclines into liposomes - PubMed. (2010-01-01). Retrieved from

-

N-trifluoroacetyladriamycin-14-valerate, an analog with greater experimental antitumor activity and less toxicity than adriamycin - PubMed. (1975-05-01). Retrieved from

-

Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2025-02-10). Retrieved from

-

Interaction of Adriamycin and N-Trifluoroacetyladriamycin-14-Valerate with Cardiolipin-Containing Lipid Bilayers - Taylor & Francis. Retrieved from

-

Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed. (2017-01-01). Retrieved from _

-

N-(Trifluoroacetyl)daunorubicin antibiotic - MyBioSource. Retrieved from

-

CN1257714C - Injection of liposome of daunorubicin or hydrochloric daunorubicin and preparationmethod - Google Patents. Retrieved from

-

Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Retrieved from

-

N-(Trifluoroacetyl)daunorubicin - CAS 26388-52-3 - API Standard - Benchchem. Retrieved from

-

Characterization of liposomes as a drug delivery vehicle - SCIEX. Retrieved from

-

Remote Co-Loading of Doxorubicin and Hydralazine into PEGylated Liposomes: In Vitro Anti-Proliferative Effect Against Breast Cancer - MDPI. Retrieved from

-

Thin-Film Hydration Method for Liposome Preparation - CD Formulation. Retrieved from

-

Adriamycin analogues. Preparation and biological evaluation of some thio ester analogues of adriamycin and N-(trifluoroacetyl)adriamycin 14-valerate - PubMed. (1983-04-01). Retrieved from

-

Preparation and Characterization of Liposomes in Novel Drug Delivery Systems: A Review. Retrieved from

-

A rigorous theory of remote loading of drugs into liposomes | Langmuir - ACS Publications. Retrieved from

-

Formulation and Evaluation of Liposome by Thin Film Hydration Method - ResearchGate. (2025-09-18). Retrieved from

-

Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - MDPI. Retrieved from

-

Design and Characterization of Liposomal Nanocarriers for Targeted Drug Delivery. Retrieved from

-

Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC. Retrieved from

-

Preparing a Liposome-Aided Drug Delivery System: The Entrapment and Release Profiles of Doxorubicin and 9-(N-Piperazinyl)-5-methyl-12(H)-quino [3,4-b][17][22]benzothiazinium Chloride with Human Serum Albumin - MDPI. (2025-02-06). Retrieved from

-

A facile and universal method to achieve liposomal remote loading of non-ionizable drugs with outstanding safety profiles and therapeutic effect - PMC. Retrieved from

-

Liposomal Encapsulated Anthracyclines: New Therapeutic Horizons - PubMed - NIH. Retrieved from

-

449 PH GRADIENT LOADING OF ANTHRACYCLINES INTO CHOLESTEROL-FREE LIPOSOMES: ENHANCING DRUG LOADING RATES THROUGH USE OF ETHANOL. | Request PDF - ResearchGate. (2025-08-07). Retrieved from

-

Biophysical characterization of a liposomal formulation of cytarabine and daunorubicin | Request PDF - ResearchGate. (2025-08-06). Retrieved from

-

Chemical structures of doxorubicin, N-(trifluoroacetyl) doxorubicin and BSA and HSA with tryptophan residues in green color. - ResearchGate. Retrieved from

-

Liposomal anthracyclines in metastatic breast cancer: clinical update - PubMed. Retrieved from

-

N-(Trifluoroacetyl)daunorubicin - CAS - 26388-52-3 | Axios Research. Retrieved from

-

Liposomal anthracyclines for breast cancer - PubMed. Retrieved from

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. N-(Trifluoroacetyl)daunorubicin - CAS 26388-52-3 - API Standard [benchchem.com]

- 3. Cardiac safety of liposomal anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liposomal encapsulated anthracyclines: new therapeutic horizons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liposomal anthracyclines in metastatic breast cancer: clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 7. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 8. Remote loading of anthracyclines into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. CN1257714C - Injection of liposome of daunorubicin or hydrochloric daunorubicin and preparationmethod - Google Patents [patents.google.com]

- 12. A facile and universal method to achieve liposomal remote loading of non-ionizable drugs with outstanding safety profiles and therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CPX-351: a nanoscale liposomal co-formulation of daunorubicin and cytarabine with unique biodistribution and tumor cell uptake properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mybiosource.com [mybiosource.com]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. researchgate.net [researchgate.net]

- 21. omicsonline.org [omicsonline.org]

- 22. youtube.com [youtube.com]

Application Notes and Protocols for N-(Trifluoroacetyl)daunorubicin Powder

Introduction: Understanding N-(Trifluoroacetyl)daunorubicin

N-(Trifluoroacetyl)daunorubicin is a key derivative of daunorubicin, a potent anthracycline antibiotic used in chemotherapy. The introduction of a trifluoroacetyl group onto the daunosamine sugar moiety fundamentally alters the molecule's chemical and biological properties. This modification serves as a protective group in synthetic strategies, enabling the creation of novel analogs with potentially enhanced therapeutic profiles or altered mechanisms of action.[1] In the research and drug development landscape, N-(Trifluoroacetyl)daunorubicin is primarily utilized as a high-purity reference standard for analytical method development, validation, and quality control (QC) processes during the synthesis and formulation of related active pharmaceutical ingredients (APIs).[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage, handling, and utilization of N-(Trifluoroacetyl)daunorubicin powder. Adherence to these guidelines is critical to ensure experimental integrity, user safety, and compound stability.

Compound Properties and Storage

Proper storage is the first line of defense in maintaining the chemical integrity of N-(Trifluoroacetyl)daunorubicin. As a red, solid, fine powder, its stability is influenced by temperature, moisture, and light.[3][]

Rationale for Storage Conditions

The trifluoroacetyl group, while serving as a protective moiety, does not render the molecule impervious to degradation.[1] The core anthracycline structure is susceptible to hydrolysis and photolytic degradation. Storing the compound under the recommended conditions minimizes these risks, ensuring the material conforms to its certificate of analysis over its shelf life.

Storage Condition Summary

| Parameter | Recommendation | Rationale |

| Temperature (Powder) | 4°C [3] | Reduces the rate of potential solid-state degradation reactions. |

| Temperature (Solutions) | -20°C (short-term, ≤1 month) or -80°C (long-term, ≤6 months) [5] | Cryogenic temperatures are essential to prevent solvent-mediated degradation and hydrolysis. Avoid repeated freeze-thaw cycles. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Minimizes oxidation and moisture-related degradation. |

| Light | Protect from light. Store in an amber vial or a light-blocking container. | The anthracycline ring system is photosensitive. |

| Moisture | Keep container tightly sealed in a desiccated environment. | The compound is hygroscopic; moisture can lead to hydrolysis and compromise powder integrity. |

Safety and Handling: A Cytotoxic Compound

Although N-(Trifluoroacetyl)daunorubicin's primary application is as a reference standard, it must be handled with the same precautions as its parent compound, a potent cytotoxic agent.[6][7] The Control of Substances Hazardous to Health (COSHH) regulations classify cytotoxic drugs as hazardous substances requiring stringent control measures.[6]

Hazard Identification (Based on Daunorubicin HCl)

-

Acute Toxicity: Toxic if swallowed.[8]

-

Sensitization: May cause allergic skin reactions and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[8]

-

Long-Term Effects: Suspected of causing genetic defects and cancer.[8]

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

All handling of N-(Trifluoroacetyl)daunorubicin powder and its solutions must be performed within a certified chemical fume hood or a biological safety cabinet to prevent inhalation and environmental exposure.[9]

-

Gloves: Two pairs of chemotherapy-rated nitrile gloves.

-

Lab Coat: A dedicated, disposable, solid-front gown with cuffs.

-

Eye Protection: Chemical splash goggles and a full-face shield.

-

Respiratory Protection: An N95 respirator or higher should be used when handling the powder outside of a containment hood.[10]

Spill and Decontamination Protocol

In the event of a spill, the area must be immediately secured.[6][10]

-

Alert Personnel: Inform others in the vicinity. Post a "Caution: Cytotoxic Spill" sign.[10]

-

Don Appropriate PPE: As listed in section 2.2.

-

Containment: For powders, gently cover with damp absorbent pads to avoid aerosolization. For liquids, cover with absorbent pads.

-

Cleaning: Clean the area from the outer edge towards the center. Use a detergent solution followed by 70% ethanol.

-

Disposal: All contaminated materials must be disposed of as cytotoxic waste in clearly labeled, sealed containers.

Protocol: Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is fundamental to reproducible experimental results. The choice of solvent is critical and depends on the downstream application.

Solvent Selection

N-(Trifluoroacetyl)daunorubicin is reported to be soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Dichloromethane.[3]

-

DMSO: The preferred solvent for most in vitro biological assays due to its high solvating power and compatibility with cell culture media at low final concentrations (<0.5%).

-

Methanol: Suitable for analytical applications such as HPLC and mass spectrometry. Ensure use of high-purity, anhydrous methanol.

-

Dichloromethane (DCM): Primarily used for organic synthesis applications. Not suitable for biological assays.

Step-by-Step Reconstitution Protocol (Example: 10 mM Stock in DMSO)

This protocol details the preparation of a 10 mM stock solution from 1 mg of N-(Trifluoroacetyl)daunorubicin powder (Molecular Weight: 623.53 g/mol ).[2]

-

Pre-Equilibration: Allow the vial of N-(Trifluoroacetyl)daunorubicin powder to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

-

Centrifugation: Briefly centrifuge the vial to ensure all powder is collected at the bottom.[3]

-

Calculations:

-

Moles = Mass (g) / Molecular Weight ( g/mol )

-

Moles = 0.001 g / 623.53 g/mol = 1.6038 x 10⁻⁶ mol

-

-

Volume (L) = Moles / Concentration (mol/L)

-

Volume (L) = 1.6038 x 10⁻⁶ mol / 0.010 mol/L = 0.00016038 L

-

-

Volume (µL) = 160.4 µL

-

-

Solvent Addition: Using a calibrated pipette, add 160.4 µL of anhydrous, high-purity DMSO to the vial.

-

Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure no particulates remain.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting cryovials. Store immediately at -80°C.

Workflow for Solution Preparation

Caption: Workflow for reconstituting N-(Trifluoroacetyl)daunorubicin powder.

Stability and Degradation Pathways

Understanding the factors that contribute to the degradation of N-(Trifluoroacetyl)daunorubicin is crucial for troubleshooting and ensuring data quality. The parent compound, daunorubicin, is known to be unstable in aqueous solutions with a pH greater than 8 and is sensitive to light.[11] Similar instabilities should be assumed for this derivative.

Key Degradation Factors

-

Hydrolysis: The glycosidic bond linking the daunosamine sugar to the aglycone is susceptible to cleavage under acidic or basic conditions. The trifluoroacetyl group itself can also be hydrolyzed.

-

Photodegradation: Exposure to UV or high-intensity visible light can cause decomposition of the anthracycline chromophore.

-

Oxidation: The hydroquinone and quinone moieties in the tetracyclic ring are redox-active and can be susceptible to oxidation.

Logical Diagram of Degradation Influences

Caption: Factors leading to the degradation of N-(Trifluoroacetyl)daunorubicin.

Disposal

All waste, including empty vials, used PPE, contaminated labware, and unused solutions, must be segregated and disposed of according to institutional and national guidelines for cytotoxic waste.[12] Never dispose of this compound or its solutions down the drain.

References

-

Daunorubicin | C27H29NO10 | CID 30323. PubChem - NIH. [Link]

-

N-(Trifluoroacetyl)daunorubicin - CAS - 26388-52-3. Axios Research. [Link]

-

New Strategies Towards Synthesis of Doxorubicin Analogues. ResearchGate. [Link]

-

Safe handling of cytotoxics: guideline recommendations. PMC - NIH. [Link]

-

Doxorubicin analogues incorporating chemically reactive substituents. PubMed - NIH. [Link]

-

Safe handling of cytotoxic drugs in the workplace. HSE. [Link]

-

Recent Advances in Doxorubicin Formulation to Enhance Pharmacokinetics and Tumor Targeting. MDPI. [Link]

-

Guide for handling cytotoxic drugs and related waste. WorkSafe QLD. [Link]

-

Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP. Kingston Health Sciences Centre. [Link]

-

Doxorubicin Disaccharide Analogue: Apoptosis-Related Improvement of Efficacy In Vivo. ResearchGate. [Link]

-

Safe handling of cytotoxic drugs and related waste. Pharm-Ed. [Link]

- Methods for preparing doxorubicin derivatives.

Sources

- 1. N-(Trifluoroacetyl)daunorubicin - CAS 26388-52-3 - API Standard [benchchem.com]

- 2. N-(Trifluoroacetyl)daunorubicin - CAS - 26388-52-3 | Axios Research [axios-research.com]

- 3. mybiosource.com [mybiosource.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. hse.gov.uk [hse.gov.uk]

- 7. pharmed.datapharma.ch [pharmed.datapharma.ch]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kingstonhsc.ca [kingstonhsc.ca]

- 11. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. worksafe.qld.gov.au [worksafe.qld.gov.au]

Application Note: Precision Crystallization of N-(Trifluoroacetyl)daunorubicin

This Application Note is designed for researchers and process chemists involved in the purification and characterization of anthracycline intermediates. It focuses strictly on N-(Trifluoroacetyl)daunorubicin (CAS: 26388-52-3), a critical lipophilic intermediate often confused with its derivative Valrubicin (AD-32).

Executive Summary & Chemical Context

N-(Trifluoroacetyl)daunorubicin serves as a pivotal intermediate in the synthesis of advanced anthracycline antibiotics, including Valrubicin and Epirubicin. Unlike its parent compound, Daunorubicin HCl, which is highly water-soluble, the N-trifluoroacetyl (N-TFA) derivative is markedly lipophilic due to the masking of the amino group on the daunosamine sugar.

This shift in polarity necessitates a departure from aqueous-based crystallization strategies. Successful isolation requires a non-polar solvent system that balances yield with the rejection of polar impurities (e.g., unreacted Daunorubicin) and degradation products (e.g., aglycones).

Critical Distinction:

-

Target Molecule: N-(Trifluoroacetyl)daunorubicin (Precursor).[1][2][3]

-

Related Drug: Valrubicin (N-trifluoroacetyladriamycin-14-valerate, also known as AD-32).[4]

-

Note: This protocol specifically addresses the N-TFA precursor , not the final valerate ester.

Physicochemical Profile

| Property | Specification | Implication for Crystallization |

| Molecular Formula | C₂₉H₂₈F₃NO₁₁ | High molecular weight; prone to oiling out. |

| Solubility (High) | Dichloromethane (DCM), Chloroform, Acetone | Primary solvents for dissolution. |

| Solubility (Low) | Hexane, Petroleum Ether, Water | Anti-solvents for nucleation. |

| Stability | Base-labile (TFA group hydrolysis) | Avoid basic buffers. Crystallize in neutral/acidic conditions. |

| Melting Point | >173°C (Decomposes) | Thermal degradation risk; avoid high-temp boiling. |

Strategic Methodology: Solvent-Antisolvent Recrystallization

The most robust technique for N-(Trifluoroacetyl)daunorubicin is Solvent-Antisolvent Recrystallization using a Chloroform/Hexane or DCM/Hexane system. This method leverages the molecule's high solubility in chlorinated solvents and near-insolubility in aliphatic hydrocarbons.

Phase 1: Pre-Purification (Chromatographic Filtration)

Rationale: Direct crystallization of crude reaction mixtures often leads to oiling out due to complex impurity profiles (aglycones). A silica plug filtration is recommended first.

-

Dissolution: Dissolve crude solid in minimal Chloroform:Acetone (4:1 v/v) .

-

Filtration: Pass through a short pad of silica gel to remove polar degradants and baseline impurities.

-

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <35°C to obtain a red semi-solid or oil.

Phase 2: Crystallization Protocol (DCM/Hexane System)

Rationale: This system provides a controlled supersaturation curve, favoring crystal growth over amorphous precipitation.

Step-by-Step Procedure:

-

Primary Dissolution:

-

Take the semi-solid residue from Phase 1.

-

Add Dichloromethane (DCM) (HPLC Grade) at a ratio of 5 mL per gram of solid.

-

Agitate gently at 20–25°C until fully dissolved. Do not heat above 30°C to prevent degradation.

-

-

Clarification:

-

Filter the solution through a 0.45 µm PTFE membrane to remove particulate matter (dust/silica fines) which can cause uncontrolled nucleation.

-

-

Nucleation Induction (The "Cloud Point"):

-

Place the filtrate in a stirred vessel (overhead stirrer preferred at 100 RPM).

-

Slowly add n-Hexane dropwise.

-

Target Ratio: 1:1 to 1:2 (DCM:Hexane).

-

Observation: Stop addition immediately when a faint, persistent turbidity (cloudiness) appears. This is the metastable zone.

-

-

Crystal Growth:

-

Allow the turbid solution to stir at 20°C for 30 minutes . Red micro-crystals should begin to form.

-

Once crystallization is evident, slowly add an additional 2 volumes of Hexane over 1 hour.

-

Cooling: Ramp temperature down to 0–4°C at a rate of 5°C/hour. Hold at 4°C for 4 hours.

-

-

Isolation:

-

Filter the slurry using a sintered glass funnel (Porosity 3).

-

Wash: Rinse the filter cake with cold Hexane:DCM (3:1) to remove mother liquor.

-

Drying: Dry under high vacuum (<10 mbar) at ambient temperature (20-25°C) for 12 hours. Avoid heat.

-

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical logic governing this purification process.

Caption: Workflow for N-(Trifluoroacetyl)daunorubicin purification, emphasizing the critical silica pre-treatment to prevent oiling out.

Troubleshooting & Optimization

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Instead of crystals, red droplets form at the bottom of the flask.

-

Cause: Adding anti-solvent (Hexane) too quickly or high levels of impurities (aglycones) lowering the melting point.

-

Solution:

-

Re-dissolve the oil by adding a small amount of DCM/Acetone.

-

Seed the solution with a pure crystal of N-TFA-Daunorubicin (if available).

-

Slow down the Hexane addition rate significantly.

-

Issue 2: Hydrolysis (Loss of N-TFA Group)

The product reverts to Daunorubicin (water-soluble).

-

Cause: Presence of moisture or basic residues in the solvent.

-

Solution:

-

Ensure all solvents are anhydrous .

-

Avoid any contact with aqueous bases (NaHCO₃ washes should be followed by thorough drying over Na₂SO₄ before crystallization).

-

Issue 3: Low Yield

-

Cause: Product remaining in the mother liquor due to high solubility in DCM.

-

Solution: Increase the final ratio of Hexane to DCM (up to 4:1) or lower the final temperature to -10°C.

References

-

Synthesis and Purification Context

-

Methodology for N-TFA protection and purification via silica gel (Chloroform:Acetone).[1]

- Arcamone, F., et al. (1980). Process for preparing [14-14C]-daunorubicin.

-

-

Crystallization Solvent Systems

- Confirmation of Chloroform-Hexane systems for N-TFA deriv

- BenchChem. (n.d.). N-(Trifluoroacetyl)

-

Chemical Characterization & Stability

-

Distinction from Valrubicin

- Clarification of AD-32 structure vs. N-TFA-Daunorubicin.

-

Kouting China.[6] (n.d.). Valrubicin (AD-32) Product Description.

Sources

- 1. US4211864A - Daunorubicin and doxorubicin labelled with 14 C at the 14-position and processes for their preparation - Google Patents [patents.google.com]

- 2. Synthesis of daunorubicin analogues with novel 9-acyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(Trifluoroacetyl)daunorubicin - CAS 26388-52-3 - API Standard [benchchem.com]

- 4. Adriamycin analogues. Preparation and biological evaluation of some N-perfluoroacyl analogues of daunorubicin, adriamycin, and N-(trifluoroacetyl)adriamycin 14-valerate and their 9,10-anhydro derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Valrubicin-China Kouting [koutingchina.com]

Application Notes & Protocols: Thin Layer Chromatography (TLC) Conditions for Daunorubicin Derivatives

This document provides a comprehensive guide to the theory and practice of thin-layer chromatography (TLC) for the analysis of the anthracycline antibiotic daunorubicin and its diverse derivatives. Tailored for researchers, scientists, and professionals in drug development, these notes offer detailed protocols, explain the rationale behind methodological choices, and provide a framework for developing and troubleshooting TLC separations for this important class of compounds.

Foundational Principles: The Chromatographic Behavior of Daunorubicin

Daunorubicin and its derivatives are characterized by a tetracyclic aglycone attached to the amino sugar, daunosamine. This structure imparts several key properties that govern their behavior on TLC:

-

Polarity: The presence of multiple hydroxyl groups, a ketone, a quinone, and an amino group makes daunorubicin a relatively polar molecule. Its derivatives, which are often synthesized through modification of the amino group or hydroxyls, will exhibit a range of polarities.[1]

-

Basicity: The primary amine on the daunosamine sugar gives daunorubicin a basic character. This can lead to strong interactions with the acidic silanol groups on standard silica gel plates, potentially causing streaking.

-

Visualization: The conjugated quinone chromophore of the aglycone gives daunorubicin and many of its derivatives a distinct red color, allowing for easy visualization. Furthermore, this extensive π-system allows for visualization under UV light.[2]

Understanding these properties is paramount for selecting the appropriate stationary and mobile phases to achieve optimal separation.

The Stationary Phase: A Critical Choice

For the separation of daunorubicin derivatives, the choice of stationary phase is crucial.

-

Silica Gel 60 F254: This is the most common and recommended stationary phase for the analysis of daunorubicin and its analogues.[2] The "60" refers to the mean pore diameter of 60 Å, suitable for small molecules. The "F254" indicates the inclusion of a fluorescent indicator that allows for the visualization of UV-active compounds as dark spots on a green fluorescent background under 254 nm UV light.[3]

-

Alumina: While less common, alumina plates can be used as an alternative stationary phase.[4] Alumina is slightly basic and may offer different selectivity, particularly for compounds sensitive to the acidic nature of silica.

For the protocols outlined below, Silica Gel 60 F254 plates are the recommended standard.

Mobile Phase Selection and Optimization: The Key to Resolution

The mobile phase composition is the most critical variable in TLC and must be tailored to the specific polarity of the daunorubicin derivatives being analyzed.

General Considerations for Solvent Systems